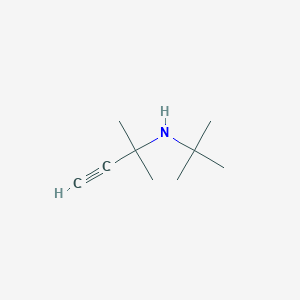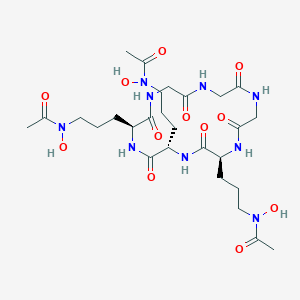
N-脱铁铁染色体
描述
N-脱铁铁色素: 是一种羟肟酸类铁载体,一种在微生物中结合和运输铁的分子。 它是一种同源环状肽,由三个甘氨酰和三个N5-乙酰-N5-羟基-L-鸟氨酰残基组成 。 这种化合物是由多种真菌产生的,包括黑粉菌,在铁螯合和吸收中起着至关重要的作用 .
科学研究应用
化学: N-脱铁铁色素被用作模型化合物来研究微生物中的铁螯合和运输机制。 它也用于合成其他铁载体和铁螯合剂 .
生物学: 在生物学研究中,N-脱铁铁色素被用于研究铁载体在微生物铁代谢中的作用。 它也用于研究铁螯合对微生物生长和代谢的影响 .
医学: 它可用于治疗铁超载疾病并抑制依赖铁的病原体的生长 .
工业: 在工业应用中,N-脱铁铁色素用于生产农业生物防治剂。 它也用于开发用于各种工业过程的铁螯合剂 .
作用机制
N-脱铁铁色素通过其羟肟酸基团与铁离子结合而发挥其作用。这种结合形成了一个稳定的复合物,可以穿过细胞膜运输。 主要分子靶标是铁离子,所涉及的途径包括铁转运和代谢途径 .
生化分析
Biochemical Properties
N-Desferriferrichrome plays a crucial role in biochemical reactions, particularly those involving iron intake . It interacts with various enzymes, proteins, and other biomolecules, aiding in the regulation of iron intake and cell membrane homeostasis .
Cellular Effects
N-Desferriferrichrome has significant effects on various types of cells and cellular processes. It influences cell function by regulating iron intake and maintaining cell membrane homeostasis . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Desferriferrichrome exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary function is to facilitate iron chelation and uptake, which is crucial for various cellular functions .
准备方法
合成路线和反应条件: N-脱铁铁色素可以通过一系列涉及甘氨酰和N5-乙酰-N5-羟基-L-鸟氨酰残基的肽偶联反应合成。 合成通常涉及使用保护基团来防止不必要的副反应,以及使用偶联剂如二环己基碳二亚胺 (DCC) 来促进肽键形成 .
工业生产方法: N-脱铁铁色素的工业生产涉及使用真菌(如黑粉菌)的发酵过程。真菌在铁限制条件下培养,以诱导铁载体的产生。 然后从发酵液中提取和纯化化合物 .
化学反应分析
反应类型: N-脱铁铁色素主要与铁离子发生螯合反应。 由于存在羟肟酸基团,它还可以参与氧化还原反应 .
常用试剂和条件:
螯合: 铁离子 (Fe³⁺) 常用于与 N-脱铁铁色素形成络合物。
主要产品:
铁络合物: 螯合反应的主要产物是铁结合形式的 N-脱铁铁色素。
氧化产物: 氧化反应会导致 N-脱铁铁色素的各种氧化衍生物的形成.
相似化合物的比较
类似化合物:
铁色素: 另一种具有类似结构但具有结合铁的羟肟酸类铁载体。
脱铁铁红素: 在脉孢霉中发现的一种结构类似的铁载体.
独特性: N-脱铁铁色素的独特性在于其特定的结构以及其能够在最初未与铁结合的情况下螯合铁的能力。 这使得它在研究微生物中的铁转运和代谢方面特别有用 .
属性
IUPAC Name |
N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188330 | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34787-28-5 | |
| Record name | N-Desferriferrichrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desferrichrome interact with its target and what are the downstream effects?
A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []
Q2: What is the structural characterization of Desferrichrome?
A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]
Q3: What is known about the material compatibility and stability of Desferrichrome?
A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.
Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?
A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.
Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?
A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.
Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?
A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []
Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?
A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.
Q8: What are the environmental implications of Desferrichrome?
A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.
Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?
A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.
Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?
A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


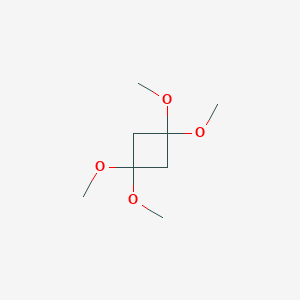
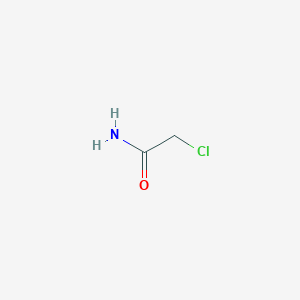

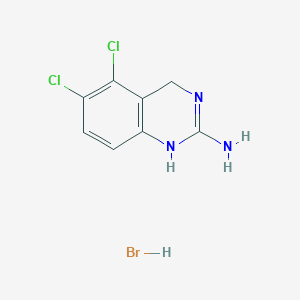
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
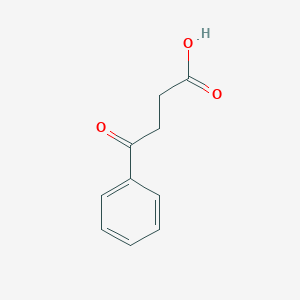
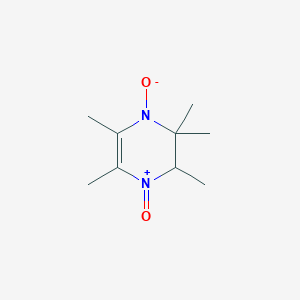
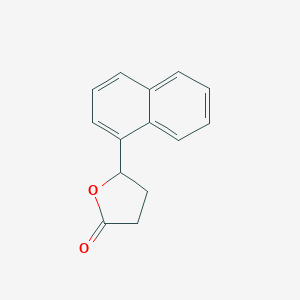

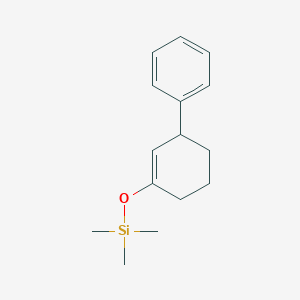
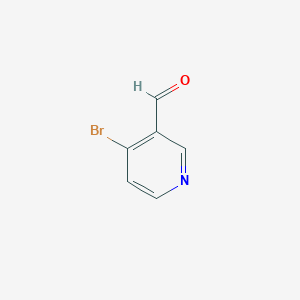
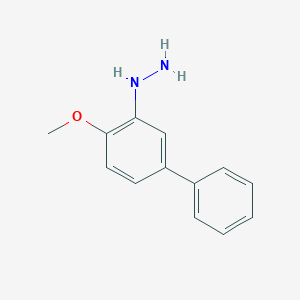
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
